8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine and an appropriate catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and a Lewis acid catalyst.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- 8-benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-tert-butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-6-5-7-15(12-14)18(23)22-17(19(24)25)13-26-21(22)10-8-16(9-11-21)20(2,3)4/h5-7,12,16-17H,8-11,13H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTPWWIBICCYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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